

Spectral Analysis of 2-Bromo-4-methylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-4-methylbenzonitrile**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectral analysis of **2-Bromo-4-methylbenzonitrile**, a key intermediate in various chemical syntheses. The following sections detail the ^1H NMR, ^{13}C NMR, and IR spectral data, along with the experimental protocols used for their acquisition. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The quantitative spectral data for **2-Bromo-4-methylbenzonitrile** are summarized in the tables below for easy reference and comparison.

^1H NMR Data

Table 1: ^1H NMR Spectral Data of **2-Bromo-4-methylbenzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.78	Singlet	1H	Ar-H
7.49	Doublet	1H	Ar-H
7.22	Doublet	1H	Ar-H
2.41	Singlet	3H	-CH ₃

Solvent: CDCl₃, Frequency: 90 MHz

¹³C NMR Data

Table 2: ¹³C NMR Spectral Data of **2-Bromo-4-methylbenzonitrile**

Chemical Shift (δ) ppm	Carbon Type	Assignment
143.2	Quaternary	Ar-C
136.2	Methine	Ar-CH
135.7	Methine	Ar-CH
133.0	Methine	Ar-CH
125.1	Quaternary	Ar-C
117.7	Quaternary	C≡N
112.5	Quaternary	Ar-C
21.1	Methyl	-CH ₃

Solvent: CDCl₃, Frequency: 22.5 MHz

IR Data

Table 3: IR Absorption Bands of **2-Bromo-4-methylbenzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Methyl C-H Stretch
2220	Strong	Nitrile C≡N Stretch
~1600, 1480	Medium-Strong	Aromatic C=C Stretch
~820	Strong	Aromatic C-H Bend
~780	Medium	C-Br Stretch

Sample Preparation: KBr Pellet

Experimental Protocols

The following protocols outline the methodologies for the acquisition of the presented spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 90 MHz NMR spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation: Approximately 10-20 mg of **2-Bromo-4-methylbenzonitrile** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- The spectrometer was locked onto the deuterium signal of the CDCl₃.
- The magnetic field was shimmed to achieve homogeneity.
- A standard single-pulse experiment was performed.
- The spectral width was set to encompass all proton signals.

- A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
- The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Acquisition:

- The same sample and instrument setup were used as for ¹H NMR.
- A standard proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom.
- A longer acquisition time and a greater number of scans were necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- The FID was processed similarly to the ¹H NMR data to yield the final spectrum. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the IR spectrum.

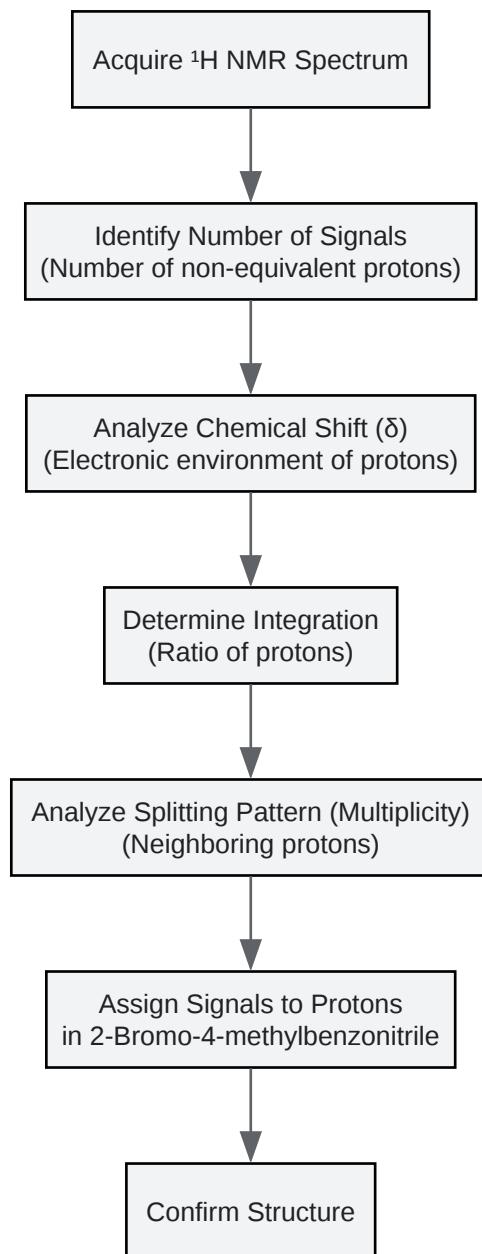
Sample Preparation (KBr Pellet Method):

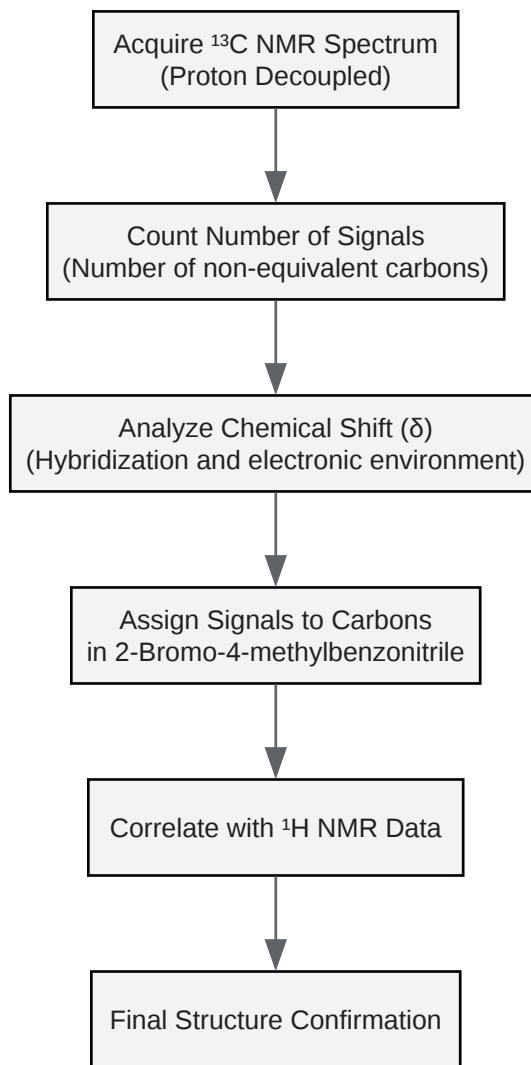
- A small amount of **2-Bromo-4-methylbenzonitrile** (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The homogenous mixture was then transferred to a pellet press.
- A pressure of several tons was applied to form a thin, transparent KBr pellet containing the sample.
- A background spectrum of a pure KBr pellet was recorded.

- The sample pellet was placed in the sample holder of the FTIR spectrometer, and the spectrum was recorded in the range of 4000-400 cm^{-1} . The final spectrum is presented as transmittance versus wavenumber.

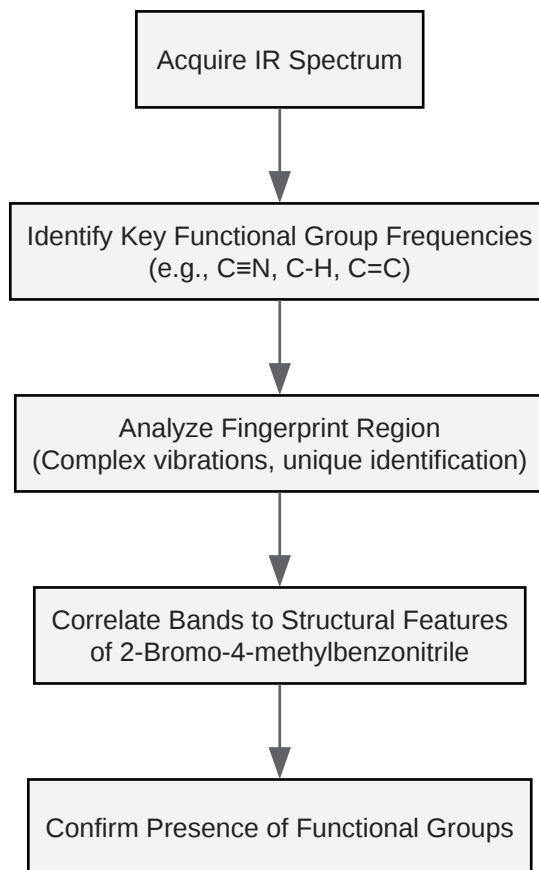
Spectral Interpretation and Workflow

The following diagrams illustrate the logical workflow for the interpretation of the acquired spectral data.

¹H NMR Spectral Interpretation Workflow

¹³C NMR Spectral Interpretation Workflow

IR Spectral Interpretation Workflow

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